molecular formula C13H18O2 B1629763 6-(4-Methylphenyl)hexanoic acid CAS No. 62315-35-9

6-(4-Methylphenyl)hexanoic acid

Cat. No.: B1629763
CAS No.: 62315-35-9
M. Wt: 206.28 g/mol
InChI Key: SBUWTMNODQOPKG-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)hexanoic acid is a substituted hexanoic acid derivative featuring a 4-methylphenyl group at the terminal position of a six-carbon aliphatic chain. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol and a CAS number of 78521-39-8 . This compound is structurally characterized by a hydrophobic aromatic ring and a carboxylic acid group, enabling diverse applications in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No.

62315-35-9

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

6-(4-methylphenyl)hexanoic acid

InChI

InChI=1S/C13H18O2/c1-11-7-9-12(10-8-11)5-3-2-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15)

InChI Key

SBUWTMNODQOPKG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCCCCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity: Substituent-Dependent Effects

6-(4-Hydroxy-3-Methoxyphenyl)-Hexanonic Acid (HMPHA)
  • Structure : Features a 4-hydroxy-3-methoxyphenyl group.
  • Activity : Exhibits antispasmodic and antidiarrheal effects comparable to loperamide, acting on intestinal μ-opioid receptors .
  • Advantage : Lower toxicity than synthetic opioids but requires further toxicological validation .
6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH)
  • Structure : Contains a propargyloxy group on the phenyl ring.
  • Activity : Potent inhibitor of cytochrome P450 (CYP)-mediated arachidonic acid epoxidation (IC₅₀ = 9 μM) in renal tissues. Acts via mechanism-based irreversible inhibition .

Table 1: Pharmacological Comparison

Compound Key Substituent Biological Target IC₅₀/EC₅₀ Reference
HMPHA 4-Hydroxy-3-methoxyphenyl μ-Opioid receptors N/A
PPOH 2-Propargyloxyphenyl CYP4A enzymes 9 μM

Skin Penetration Enhancement: Tertiary Amino Derivatives

Hexanoic acid derivatives with terminal tertiary amino groups are studied as transdermal penetration enhancers.

6-(Morpholin-4-yl)hexanoic Acid vs. 6-(Piperidin-1-yl)hexanoic Acid
  • Enhancement Ratio (ER) :
    • Morpholine derivative (ER = 15.0) outperforms piperidine (ER = 5.6) due to hydrogen-bonding capacity from the morpholine oxygen .
  • Mechanism : Increased lipophilicity and hydrogen-bond acceptor sites improve interaction with stratum corneum lipids .

Table 2: Penetration Enhancement Activity

Compound Substituent ER Value Key Feature Reference
6-(Morpholin-4-yl)hexanoate Morpholine 15.0 Ether oxygen for H-bonding
6-(Piperidin-1-yl)hexanoate Piperidine 5.6 Higher bulkiness

Structural Analogs in Biomolecule Labeling

(E)-6-(4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenoxy)hexanoic Acid
  • Structure: Combines a coumarin fluorophore with a hexanoic acid linker.
  • Application : Used for biomolecule labeling due to high fluorescence quantum yield (~0.85) .
6-(2-Thienylsulfanyl)hexanoic Acid
  • Structure : Thiophene sulfanyl group enhances electron delocalization.
  • Application: Intermediate in polyhydroxyalkanoate (PHA) biosynthesis for biodegradable plastics .

Table 3: Fluorescent and Industrial Derivatives

Compound Functional Group Application Key Property Reference
Coumarin-hexanoic acid Dicyanomethylene coumarin Fluorescent labeling High quantum yield
6-(2-Thienylsulfanyl)hexanoic acid Thiophene sulfanyl Biopolymer synthesis Electron-rich backbone

Sulfonamide and Sulfanyl Derivatives

6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic Acid
  • Structure : Sulfonamide group increases polarity.
  • Application : Lubricant additive and metalworking fluid component .
(2S)-6-[(4-Chlorophenyl)sulfanyl]-2-[(4-methylphenyl)sulfanyl]hexanoic Acid
  • Structure : Dual sulfanyl groups enhance binding to fatty acid-binding protein 4 (FABP4) with IC₅₀ = 0.257 μM .

Table 4: Industrial and Protein-Binding Derivatives

Compound Substituent Application/Activity Key Metric Reference
Sulfonamide derivative 4-Methylphenyl sulfonamide Lubricant additive High thermal stability
Dual sulfanyl derivative 4-Chloro/4-methylphenyl FABP4 inhibitor IC₅₀ = 0.257 μM

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